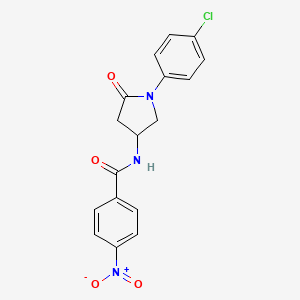

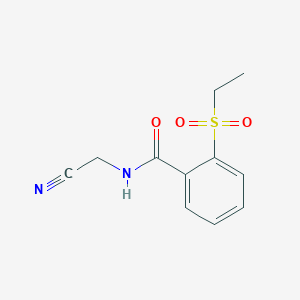

![molecular formula C17H9N3OS B2634696 (E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile CAS No. 476278-77-0](/img/structure/B2634696.png)

(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile” is a chemical compound that is involved in various chemical reactions . It seems to be used as a reagent in the synthesis of other compounds .

Synthesis Analysis

The synthesis of related compounds involves the use of arylbenzothiazolylether diazonium salts as dual-function reagents . Another method involves 1,3-dipolar cycloaddition of a bromobenzo[d]thiazol-2(3H)-one derivative with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Chemical Reactions Analysis

This compound seems to be involved in radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . It also is part of a copper (II)-catalyzed cascade Csp2–P/C–C bond formation .Scientific Research Applications

Synthesis and Structure Elucidation

- A study by (Bera et al., 2021) described the synthesis of a similar compound, highlighting its potential anticancer activity against human monocytic cells. The compound's structure was established using X-ray crystallography, spectroscopic, thermal, and electrochemical methods.

Anticancer Properties

- (Nofal et al., 2014) investigated benzimidazole–thiazole derivatives for their anticancer properties. The derivatives showed promising activity against HepG2 and PC12 cancerous cell lines.

Synthesis of Derivatives

- A research by (Denisenko et al., 2011) focused on the acylation of similar compounds to yield 2-heterylidene-3-oxopentanedinitriles. These compounds were then transformed into quaternary salts of benzimidazolium, benzothiazolium, and thiazolium.

Antimicrobial Evaluation

- The synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, as studied by (Darwish et al., 2014), aimed at producing antimicrobial agents. This study revealed promising results in both antibacterial and antifungal activities.

Application in Biological Imaging

- Research by (De la Torre et al., 2014) explored the use of (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles derivatives for the quantification of cysteine in aqueous solution, demonstrating their potential in biological imaging.

Synthesis of Novel Compounds

- A study by (Ekhato & Rinehart, 2011) described the synthesis of carbon-14-and carbon-13-labeled phosphoric acid derivatives of similar compounds, highlighting their potential in pharmacological research.

Future Directions

Properties

IUPAC Name |

4-[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyano-1-hydroxyethenyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9N3OS/c18-9-11-5-7-12(8-6-11)16(21)13(10-19)17-20-14-3-1-2-4-15(14)22-17/h1-8,21H/b16-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEWWXYFWCKSCY-SSZFMOIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=C(C=C3)C#N)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC=C(C=C3)C#N)\O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[2-(Triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2634618.png)

![1-(2-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2634620.png)

![4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid](/img/structure/B2634621.png)

![2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2634624.png)

![7-benzyl-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2634627.png)

![N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2634632.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2634636.png)